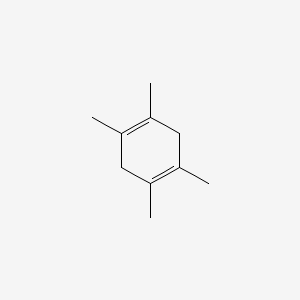
1,2,4,5-Tetramethyl-1,4-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetramethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups attached to the cyclohexadiene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetramethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the reaction of 2,4-octadiene with methylmagnesium acetylide. This reaction is carried out in an anhydrous environment to prevent unwanted side reactions. The resulting cyclohexene magnesium compound is then reacted with methyl iodide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. Details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetramethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using halogens like chlorine or bromine can be employed.
Major Products Formed
Oxidation: Products may include tetramethylcyclohexanone or tetramethylcyclohexanol.
Reduction: The major product is typically tetramethylcyclohexane.
Substitution: Halogenated derivatives such as tetramethylcyclohexyl chloride or bromide.
Applications De Recherche Scientifique
1,2,4,5-Tetramethyl-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetramethyl-1,4-cyclohexadiene depends on the specific reaction or application. In general, its chemical reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize reaction intermediates and facilitate various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in catalytic processes or biological interactions.
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetramethyl-1,4-cyclohexadiene can be compared with other similar compounds, such as:
1,3,5,5-Tetramethyl-1,3-cyclohexadiene:
1,2,4,5-Tetramethylcyclohexane: This fully saturated derivative lacks the double bonds present in this compound, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the presence of conjugated double bonds, which confer unique reactivity and stability compared to its analogs.
Propriétés
Numéro CAS |
26976-92-1 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1,2,4,5-tetramethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-7-5-9(3)10(4)6-8(7)2/h5-6H2,1-4H3 |
Clé InChI |
GACALPFXAWHEBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(=C(C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


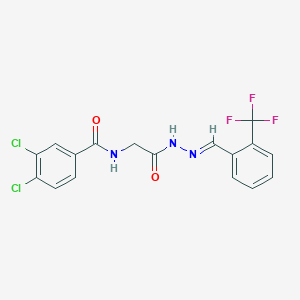
![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)
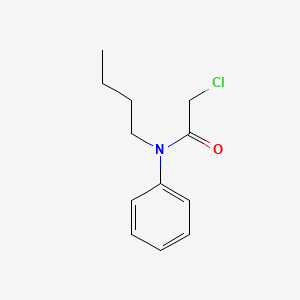
![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)
![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)

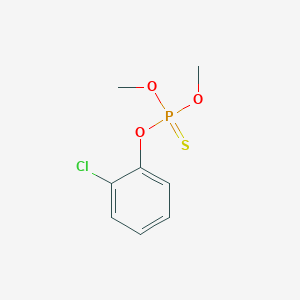
![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)

![1-[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B12007013.png)
![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)
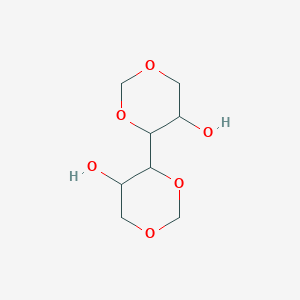
![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)

